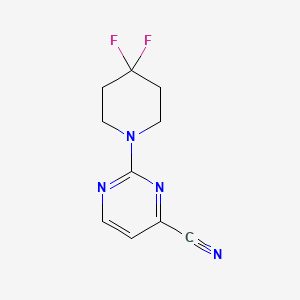![molecular formula C24H20N2OS B12271777 2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine](/img/structure/B12271777.png)
2-[(4-Methoxybenzyl)sulfanyl]-4,6-diphenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-MÉTHOXYPHÉNYL)MÉTHYL]SULFANYL}-4,6-DIPHÉNYLPYRIMIDINE est un composé organique complexe qui appartient à la classe des pyrimidines. Ce composé est caractérisé par la présence d'un groupe méthoxyphényle, d'un groupe méthylsulfanyl et de deux groupes phényle liés à un cycle pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-{[(4-MÉTHOXYPHÉNYL)MÉTHYL]SULFANYL}-4,6-DIPHÉNYLPYRIMIDINE implique généralement plusieurs étapes. Une méthode courante commence par la préparation de la 4,6-diphénylpyrimidine, qui est ensuite fonctionnalisée avec un groupe méthoxyphénylméthylsulfanyl. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter les transformations souhaitées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle de la qualité pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
2-{[(4-MÉTHOXYPHÉNYL)MÉTHYL]SULFANYL}-4,6-DIPHÉNYLPYRIMIDINE peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthylsulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour modifier ses groupes fonctionnels.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers électrophiles ou nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour obtenir les produits souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe méthylsulfanyl peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels sur les cycles aromatiques.
Applications de la recherche scientifique
2-{[(4-MÉTHOXYPHÉNYL)MÉTHYL]SULFANYL}-4,6-DIPHÉNYLPYRIMIDINE a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme par lequel 2-{[(4-MÉTHOXYPHÉNYL)MÉTHYL]SULFANYL}-4,6-DIPHÉNYLPYRIMIDINE exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antimicrobienne potentielle peut impliquer l'inhibition d'enzymes clés ou la perturbation des processus cellulaires dans les micro-organismes. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIMIDINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIMIDINE exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve inhibition of key enzymes or disruption of cellular processes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
4,6-DIMÉTHOXY-2-MÉTHYLSULFONYLPYRIMIDINE : Structure similaire mais avec des groupes méthoxy au lieu de groupes phényle.
4-MÉTHOXYPHÉNYL MÉTHYL SULFONE : Contient un groupe méthoxyphényle et un groupe méthylsulfone mais n'a pas le cycle pyrimidine.
Unicité
2-{[(4-MÉTHOXYPHÉNYL)MÉTHYL]SULFANYL}-4,6-DIPHÉNYLPYRIMIDINE est unique en raison de la combinaison de ses groupes fonctionnels et du cycle pyrimidine, qui confèrent des propriétés chimiques spécifiques et des applications potentielles qui sont distinctes des composés similaires. Sa capacité à subir diverses réactions chimiques et ses activités biologiques potentielles en font un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C24H20N2OS |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methylsulfanyl]-4,6-diphenylpyrimidine |
InChI |
InChI=1S/C24H20N2OS/c1-27-21-14-12-18(13-15-21)17-28-24-25-22(19-8-4-2-5-9-19)16-23(26-24)20-10-6-3-7-11-20/h2-16H,17H2,1H3 |
Clé InChI |
JTHNDEFDLXALMG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271695.png)
![4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271697.png)
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12271710.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12271715.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B12271720.png)

![8-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12271735.png)
![[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B12271740.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B12271743.png)
![N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide](/img/structure/B12271749.png)
![1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride](/img/structure/B12271754.png)

![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-methoxy-4-(trifluoromethyl)quinoline](/img/structure/B12271765.png)
